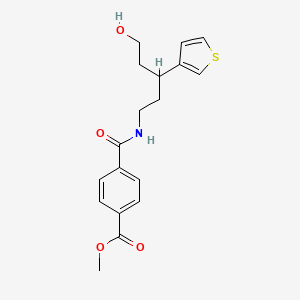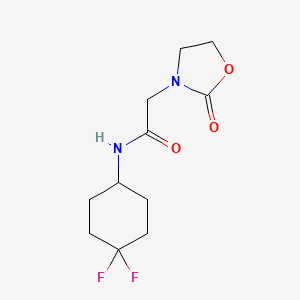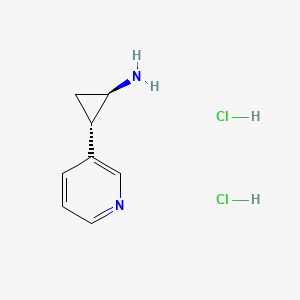
Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
- Synthesis and Characterization: Researchers have explored the synthesis of this compound using catalytic processes. Its chemical properties and structural characterization contribute to the development of novel pharmaceuticals.
- Biological Effects : Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate falls within the class of biologically active compounds. Medicinal chemists investigate its potential as an advanced drug candidate .
- Organic Field-Effect Transistors (OFETs) : Thiophene derivatives, including this compound, are essential for organic semiconductors. They enable the fabrication of OFETs, which find applications in electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : The thiophene ring system contributes to the development of OLEDs, enhancing their performance and efficiency .
- Anticancer Activity : Molecules containing the thiophene ring system exhibit anticancer properties .
- Anti-Inflammatory and Analgesic Effects : Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities .
- Antimicrobial Properties : Thiophene-based molecules may possess antimicrobial effects .
- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing compounds exhibit potential in managing hypertension and atherosclerosis .
- Corrosion Inhibitors : Thiophene derivatives, including Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate, find use as corrosion inhibitors in industrial applications .
- Chemical Shift Calculations : The GIAO technique has been employed to calculate chemical shifts in the DFT 1H and 13C NMR spectra of related compounds .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Pharmacological Properties
Industrial Chemistry and Material Science
Computational Chemistry and Spectroscopy
Other Biological Activities
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-9-6-13(7-10-20)16-8-11-24-12-16/h2-5,8,11-13,20H,6-7,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPHJMEXBOXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)
![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)


![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)
![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)